![molecular formula C12H15ClN2S B3078438 [(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride CAS No. 1051364-44-3](/img/structure/B3078438.png)
[(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride
Overview
Description
[(5-Methyl-2-thienyl)methyl](4-pyridinylmethyl)amine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. This compound is structurally similar to the neurotoxin MPTP, which is known to cause Parkinson's disease-like symptoms in humans. However, MPTP hydrochloride has been found to have unique properties that make it a valuable tool in studying the mechanisms of neurodegenerative diseases and drug addiction.
Scientific Research Applications
Synthesis and Activity of Pyran Derivatives : Georgiadis (1976) described the synthesis of compounds related to pyran derivatives, exhibiting antimicrobial and anticoccidial activities. This study indicates the potential use of similar structures in developing antimicrobial agents (Georgiadis, 1976).
Cyclisation of Isothiocyanate Compounds : Davies et al. (1976) investigated the cyclisation of 2-(2-thienyl)ethyl isothiocyanate leading to the formation of various pyridine derivatives. This research contributes to the understanding of cyclisation reactions in organic synthesis (Davies et al., 1976).
Decarboxylation Studies Using Thiamine Analogues : Yount and Metzler (1959) explored the decarboxylation of pyruvate using thiamine analogues, providing insights into biochemical processes and potential applications in biochemistry (Yount & Metzler, 1959).
Preparation of Thieno[2,3-d]pyrimidine Derivatives : Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, contributing to the development of new synthetic routes in medicinal chemistry (Santilli et al., 1971).
Anticonvulsant Activity of Tetrahydrothieno Pyridines : Ohkubo et al. (1996) synthesized novel tetrahydrothieno pyridines and evaluated their anticonvulsant activity, suggesting potential applications in the development of new anticonvulsant drugs (Ohkubo et al., 1996).
Antibacterial Evaluation of Pyrimido Thiazolo Pyrimidines : Etemadi et al. (2016) synthesized and characterized new pyrimido thiazolo pyrimidines and evaluated their antibacterial activity, indicating their potential as antibacterial agents (Etemadi et al., 2016).
These studies collectively demonstrate the diverse applications of compounds structurally related to “(5-Methyl-2-thienyl)methylamine hydrochloride” in areas such as antimicrobial therapy, organic synthesis, biochemistry, medicinal chemistry, and drug development.
properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11;/h2-7,14H,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVKNWAAJKGGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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